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Shanghai, China – December 5, 2025 – New research findings validate the exceptional

selectivity of the investigational kinase inhibitor, CQ211, for its primary target, RIO Kinase 2

(RIOK2), a protein implicated in cancer development. Comprehensive kinase profiling reveals

that CQ211 potently inhibits RIOK2 with minimal interaction with other kinases, establishing it

as a highly selective compound for further therapeutic development and as a chemical probe to

elucidate the biological functions of RIOK2.

CQ211 is a potent inhibitor of RIOK2 with a dissociation constant (Kd) of 6.1 nM.[1][2]

Extensive screening against a panel of 468 kinases, known as a KINOMEscan™,

demonstrated its remarkable specificity. The results showed that CQ211 has no significant

interactions with other wild-type kinases, underscoring its precise targeting of RIOK2.[1][3]

However, some binding interactions were observed with three mutants of the FMS-like tyrosine

kinase 3 (FLT3), specifically FLT3-ITDD835V, FLT3-ITD-F691L, and FLT3-D835V.[1]

This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can

minimize off-target effects and associated toxicities. The focused action of CQ211 on RIOK2

makes it a promising candidate for targeted cancer therapies. RIOK2 is known to be involved in
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crucial cellular processes such as ribosome biogenesis and cell cycle progression, both of

which are often dysregulated in cancer.[2]

Comparative Kinase Selectivity Profile of CQ211
To quantitatively assess the selectivity of CQ211, its binding affinity for RIOK2 was compared

to its interaction with other kinases. The following table summarizes the key findings from the

KINOMEscan™ profiling.

Target Kinase Binding Affinity (Kd, nM)
Selectivity (Fold over
RIOK2)

RIOK2 6.1 1

FLT3 (mutants) Binding Observed* -

Other Wild-Type Kinases (465) No Significant Binding >1639

Note: Specific Kd values for the FLT3 mutants were not provided in the available data, but

binding was detected. The selectivity is expressed as a ratio of the Kd for the off-target kinase

to the Kd for RIOK2. A higher fold selectivity indicates a greater preference for RIOK2. As no

significant binding was observed for the other 465 wild-type kinases at a concentration of

10,000 nM, the selectivity is greater than 1639-fold.

Experimental Methodology
The selectivity of CQ211 was determined using the KINOMEscan™ assay platform

(DiscoverX). This competitive binding assay quantitatively measures the interaction of a test

compound with a panel of human kinases.

KINOMEscan™ Assay Protocol:

Assay Principle: The assay is based on a competition between the test compound (CQ211)

and an immobilized, active-site directed ligand for binding to the kinase of interest. The

amount of kinase captured by the immobilized ligand is measured using a quantitative PCR

(qPCR) method.

Procedure:
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A proprietary DNA-tagged kinase is incubated with the immobilized ligand and a range of

concentrations of the test compound.

If the test compound binds to the kinase, it prevents the kinase from binding to the

immobilized ligand.

The amount of kinase bound to the immobilized ligand is then quantified using qPCR of

the attached DNA tag.

The results are reported as the dissociation constant (Kd), which reflects the binding

affinity of the compound for the kinase. A lower Kd value indicates a higher binding affinity.

Selectivity Analysis: The selectivity of CQ211 was determined by comparing its Kd for RIOK2

to its Kd for all other kinases in the panel.

RIOK2 Signaling Pathway and Inhibition by CQ211
RIOK2 plays a critical role in the maturation of the 40S ribosomal subunit, a fundamental

process for protein synthesis and cell growth. Its activity is intertwined with key cellular

signaling pathways, including the mTOR and MAPK pathways, which are central regulators of

cell proliferation and survival. By inhibiting RIOK2, CQ211 disrupts ribosome biogenesis,

leading to cell cycle arrest and apoptosis in cancer cells.
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Caption: RIOK2 signaling pathway and the inhibitory action of CQ211.
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Experimental Workflow for Kinase Inhibitor
Selectivity Profiling
The process of validating the selectivity of a kinase inhibitor like CQ211 involves a systematic

workflow, from initial screening to detailed quantitative analysis.

Kinase Inhibitor Selectivity Profiling

Start:
Test Compound (CQ211)

KINOMEscan™
Competitive Binding Assay

Quantitative PCR (qPCR)
Data Acquisition
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Selectivity Assessment:
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End:
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Caption: Experimental workflow for kinase inhibitor selectivity profiling.
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[https://www.benchchem.com/product/b15616704#validating-the-selectivity-of-cq211-for-
riok2-over-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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